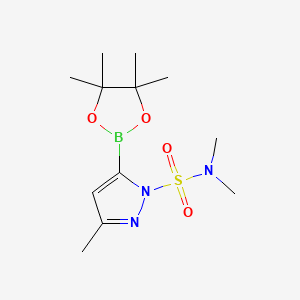![molecular formula C15H20N4O2 B2811781 6-methyl-N-(2-methylcyclohexyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1798541-06-6](/img/structure/B2811781.png)
6-methyl-N-(2-methylcyclohexyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazines are a class of organic compounds with the formula C4H4N2. They are aromatic and contain two nitrogen atoms adjacent to each other. Many pyrazine derivatives are known, and they are usually synthesized by the reaction of 1,2-dicarbonyl compounds with ammonia or primary amines .
Synthesis Analysis
The synthesis of pyrazine derivatives often involves cyclization, ring annulation, cycloaddition, and direct C-H arylation . For example, a Sonogashira coupling (copper-free) and then, 5-exo-dig cyclization were used for the production of “2-bromo-6-aryl [5H] pyrrolo [2,3-b] pyrazines” in good yields .Molecular Structure Analysis
The molecular structure of pyrazine derivatives is characterized by a pyrrole ring and a pyrazine ring . The exact structure of “6-methyl-N-(2-methylcyclohexyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide” would require more specific information or computational chemistry analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, 2-ethyl-6-methylpyrazine has a molecular weight of 122.1677 . More specific information about “this compound” would require additional data or computational chemistry analysis.Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis and Applications
Pyrazole derivatives, closely related to the chemical structure , are synthesized for their analgesic, anti-inflammatory, and antimicrobial properties. The synthesis of pyrazolo[3,4-c]pyrazole derivatives, for example, demonstrates the versatility of these compounds in medicinal chemistry. These derivatives exhibit significant analgesic and anti-inflammatory activities, highlighting their potential as therapeutic agents (More et al., 2022).
Antimicrobial Activity
Pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives, synthesized through reactions with various reagents, show potent antibacterial and antifungal activities. These findings suggest the utility of pyrazole-based compounds in developing new antimicrobial agents, which is crucial given the rising antibiotic resistance worldwide (Hafez et al., 2015).
Anticancer Research
Further, some pyrazole derivatives have been explored for their anticancer activities. For instance, novel pyrazolopyridone compounds have been developed with significant potential against HIV, demonstrating the broad applicability of these heterocycles in addressing various diseases including cancer and viral infections (Savant et al., 2018).
Wirkmechanismus
Zukünftige Richtungen
The study of pyrazine derivatives is an active area of research due to their diverse biological activities and potential applications in pharmaceuticals, organic materials, and natural products . Future research may focus on developing new synthetic methods, exploring new biological activities, and improving our understanding of their mechanisms of action.
Eigenschaften
IUPAC Name |
6-methyl-N-(2-methylcyclohexyl)-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-9-5-3-4-6-11(9)17-14(20)12-7-13-15(21)16-10(2)8-19(13)18-12/h7-9,11H,3-6H2,1-2H3,(H,16,21)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVXWGIGDIHYFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=NN3C=C(NC(=O)C3=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2811698.png)

![8-(3,4-Dimethoxybenzoyl)-6-[(3-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2811704.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B2811705.png)


![5-(allylthio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2811711.png)
![methyl (2E)-3-(dimethylamino)-2-[(E)-[(4-methoxyphenyl)methylidene]amino]prop-2-enoate](/img/structure/B2811712.png)
![2-Nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B2811714.png)

![3-[3-(Dimethylamino)propylamino]propanamide;oxalic acid](/img/structure/B2811717.png)
![2-(1H-benzimidazol-2-ylmethylsulfanyl)-3,6-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2811718.png)

![7-(Azepan-1-yl)-3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2811721.png)